2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable butanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and butanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-2-4-11(10-6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13) |
InChI Key |
AVHDDHUBLZXSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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